4-Bromo-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoic acid core. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzoic acid typically involves the bromination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form derivatives such as 4-bromo-3-(trifluoromethyl)benzoyl chloride using reagents like thionyl chloride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Thionyl chloride or phosphorus pentachloride in anhydrous conditions.
Major Products:
Substitution: 4-Amino-3-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-3-(trifluoromethyl)benzyl alcohol.
Oxidation: 4-Bromo-3-(trifluoromethyl)benzoyl chloride.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is employed in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to these targets, often through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 4-Iodo-3-(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, 4-Bromo-3-(trifluoromethyl)benzoic acid is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interaction with biological targets, making it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBPFDPENZHCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-14-6 | |
Record name | 4-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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